Dihydrotetrabenazine is a benzo[a]quinolizine derivative obtained from the reduction of Tetrabenazine [, , ]. It serves as a potent and selective ligand for the Vesicular Monoamine Transporter 2 (VMAT2) [, , , , ], a protein responsible for packaging monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, into synaptic vesicles for release [, , , , ]. Dihydrotetrabenazine exists as two enantiomers, (+)-α-Dihydrotetrabenazine and (-)-α-Dihydrotetrabenazine, with the (+)-isomer exhibiting significantly higher affinity for VMAT2 []. This makes it a valuable tool for investigating monoaminergic systems in both in vitro and in vivo studies.
Dihydrotetrabenazine is classified as a benzoquinolizine derivative. It is synthesized from tetrabenazine through various chemical reactions, including reduction processes. The compound's structure includes multiple chiral centers, contributing to its pharmacological activity and selectivity for specific biological targets.
The synthesis of dihydrotetrabenazine typically involves the reduction of tetrabenazine using sodium borohydride in ethanol, yielding a product that can be further purified. The synthesis can be performed through various methods:
The automated synthesis process has shown promising results, producing an average output of 1.94 GBq of sterile, pyrogen-free dihydrotetrabenazine with a radiochemical purity exceeding 99% after a brief synthesis time .
Dihydrotetrabenazine possesses a complex molecular structure characterized by multiple rings and functional groups. The compound's formula is , indicating the presence of nitrogen and oxygen atoms alongside carbon and hydrogen.
Dihydrotetrabenazine undergoes several chemical reactions that are critical for its synthesis and functionality:
The biological activity of dihydrotetrabenazine is primarily attributed to its (+)-isomer, which exhibits high affinity for the vesicular monoamine transporter 2, impacting neurotransmitter release significantly .
Dihydrotetrabenazine acts primarily by inhibiting the vesicular monoamine transporter 2, which is crucial for packaging neurotransmitters such as dopamine into vesicles within presynaptic neurons. By blocking this transporter, dihydrotetrabenazine reduces the availability of dopamine in synaptic clefts, thereby modulating dopaminergic signaling.
Dihydrotetrabenazine exhibits several notable physical and chemical properties:
Dihydrotetrabenazine has several applications in scientific research and clinical settings:
Dihydrotetrabenazine (DTBZ; C₁₉H₂₉NO₃; MW 319.45 g/mol) is the reduced active metabolite of tetrabenazine (TBZ), featuring a benzo[a]quinolizine backbone with two methoxy groups (9,10-dimethoxy) and a 2-methylpropyl side chain [1] [7]. Its structural complexity arises from reduction of TBZ’s ketone group, generating a chiral center at C2 and producing four stereoisomers: [+]-α-HTBZ, [-]-α-HTBZ, [+]-β-HTBZ, and [-]-β-HTBZ [5] [10]. These isomers differ in spatial orientation (α/β denoting ring junction stereochemistry and ± indicating C2 chirality), significantly impacting biological activity.
Table 1: Relative Abundance and VMAT2 Affinity of DTBZ Isomers
Isomer | Absolute Configuration | Relative Abundance in TBZ Patients (%) | VMAT2 Inhibition (Ki, nM) |
---|---|---|---|
[+]-α-HTBZ | (2R,3R,11bR) | ~5% | 3.96 [3] [7] |
[-]-α-HTBZ | (2S,3S,11bS) | ~45% | 36,400 [7] |
[+]-β-HTBZ | (2S,3R,11bR) | ~40% | 13.4 [6] [10] |
[-]-β-HTBZ | (2R,3S,11bS) | ~10% | >10,000 [10] |
Analytical differentiation requires chiral techniques. Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with pre-column derivatization using (1S)-(−)-camphanic acid chloride resolves all four isomers, revealing that TBZ metabolism primarily yields [-]-α-HTBZ and [+]-β-HTBZ, with [+]-α-HTBZ being a minor component [5] [10]. This contrasts with valbenazine (VBZ), which exclusively produces [+]-α-HTBZ [10].
The absolute configuration of DTBZ isomers dictates their pharmacological profile. [+]-α-HTBZ ((2R,3R,11bR)-HTBZ) exhibits the highest VMAT2 affinity (Ki ≈ 4 nM), confirmed by X-ray crystallography of its desmethyl analog [3] [9]. The [-]-α-HTBZ enantiomer shows ~10,000-fold lower VMAT2 binding but displays greater off-target activity (e.g., dopamine D2 and serotonin receptor antagonism), potentially contributing to TBZ’s side effects [7] [10].
Metabolic reduction of TBZ is stereoselective:
Table 2: Metabolic Pathways Generating DTBZ Isomers
Precursor Drug | Metabolic Pathway | Primary Isomers Generated |
---|---|---|
Tetrabenazine (TBZ) | Hepatic carbonyl reduction | [-]-α-HTBZ, [+]-β-HTBZ |
Valbenazine (VBZ) | Esterase hydrolysis | [+]-α-HTBZ exclusively |
This stereoselectivity explains clinical observations: [+]-β-HTBZ—not [+]-α-HTBZ—is TBZ’s dominant active metabolite due to its high concentration (40%) and moderate VMAT2 affinity (Ki ≈ 13 nM) [6] [10].
Radiolabeled DTBZ derivatives are synthesized as positron emission tomography (PET) ligands targeting vesicular monoamine transporter 2 (VMAT2) in neurological disorders [1] [8]. Key strategies include:
Carbon-11 Labeling ([¹¹C]DTBZ)
Fluorine-18 Labeling ([¹⁸F]FP-(+)-DTBZ)
Table 3: Radiolabeled DTBZ Derivatives for VMAT2 Imaging
Radiotracer | Isomer Used | Synthetic Route | Clinical Utility |
---|---|---|---|
[¹¹C]DTBZ | Racemic | ¹¹C-methylation of desmethyl-DTBZ | PD diagnosis, dementia differentiation |
[¹⁸F]AV-133 | (+)-α | ¹⁸F-fluorination of mesylate precursor | Quantifying dopaminergic degeneration |
Novel analogs like [⁹F]9-trifluoroethoxy-DTBZ enhance metabolic stability (half-life in liver microsomes = 161 min vs. 120 min for DTBZ) and VMAT2 affinity (IC₅₀ = 5.13 nM), showing promise for PET tracer development [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1